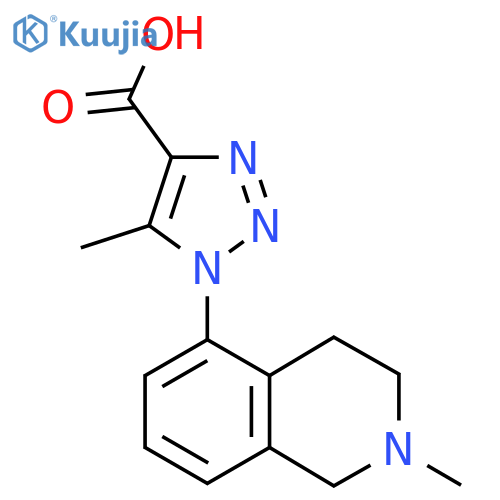Cas no 1306603-01-9 (1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl)-)

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl)- 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl)-
- 5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylicacid
-
- インチ: 1S/C14H16N4O2/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(2)7-6-11(10)12/h3-5H,6-8H2,1-2H3,(H,19,20)
- InChIKey: KQITYCIVQNVHJH-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(C)N(C2=CC=CC3CN(C)CCC=32)N=N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 378
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 71.2
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-74052-1.0g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 1.0g |
$884.0 | 2023-02-12 | ||
| Enamine | EN300-74052-0.1g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 0.1g |
$779.0 | 2023-02-12 | ||
| Enamine | EN300-74052-10.0g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 10.0g |
$3807.0 | 2023-02-12 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01097723-1g |
5-Methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 95% | 1g |
¥4305.0 | 2024-04-17 | |
| Enamine | EN300-74052-0.5g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 0.5g |
$849.0 | 2023-02-12 | ||
| Enamine | EN300-74052-0.25g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 0.25g |
$814.0 | 2023-02-12 | ||
| Enamine | EN300-74052-2.5g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 2.5g |
$1735.0 | 2023-02-12 | ||
| Enamine | EN300-74052-0.05g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 0.05g |
$744.0 | 2023-02-12 | ||
| Enamine | EN300-74052-5.0g |
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1306603-01-9 | 5.0g |
$2566.0 | 2023-02-12 |
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl)- 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl)-に関する追加情報
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) (CAS No. 1306603-01-9): A Comprehensive Overview
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) (CAS No. 1306603-01-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles and features a unique combination of functional groups that contribute to its diverse biological activities. The presence of the 5-methyl and 1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) substituents on the triazole ring enhances its pharmacological properties and makes it a valuable candidate for drug development.
The triazole moiety is well-known for its broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The 5-methyl substitution on the triazole ring can influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the 1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) group provides a unique pharmacophore that can interact with specific biological targets, such as enzymes and receptors.
Recent studies have highlighted the potential of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. The researchers found that the compound's ability to cross the blood-brain barrier and selectively target the enzyme made it a promising lead for further development.
In another study conducted by a team of scientists at a leading pharmaceutical company, 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) was evaluated for its anti-inflammatory properties. The results showed that the compound effectively reduced inflammation in both in vitro and in vivo models. The mechanism of action was attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
The structural features of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) also make it an attractive candidate for prodrug design. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The carboxylic acid group on the triazole ring can be modified to create prodrugs with improved pharmacokinetic properties. This approach has been successfully applied to enhance the oral bioavailability and reduce the toxicity of various drugs.
The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) has been extensively studied and optimized by researchers. One common synthetic route involves the coupling of an appropriately substituted isoquinoline derivative with a triazole precursor using copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This method is known for its high yield and selectivity and has been widely adopted in both academic and industrial settings.
In terms of safety and regulatory considerations, 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl, and 1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl) have been evaluated for their toxicity profiles using standard assays. The results indicate that these compounds exhibit low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential before advancing to clinical trials.
The future prospects for 1H-1,2,3-Triazole -4-carboxylic acid, 5 -methyl - 1 -(1,2,3,4 -tetrahydro -2 -methyl -5 -isoquinolinyl) are promising. Ongoing research is focused on optimizing its structure to enhance its efficacy and safety profile. Additionally, efforts are being made to develop novel formulations and delivery systems that can improve patient compliance and therapeutic outcomes.
In conclusion, 1H -1,2,3 -Triazole -4 -carboxylic acid, 5 -methyl -1 -(1,2,3,4 -tetrahydro -2 -methyl -5 -isoquinolinyl) (CAS No. 1306603-01-9) represents a significant advancement in medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
1306603-01-9 (1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1,2,3,4-tetrahydro-2-methyl-5-isoquinolinyl)-) 関連製品
- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)
- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 1934-75-4(N-Cyanocyanamide Sodium Salt)
- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)
- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
- 2411292-35-6(2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 1701835-69-9(2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)